(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-15-32-21-10-5-19(6-11-21)7-14-24(29)27-20-8-12-22(13-9-20)33(30,31)28-23-16-17(2)25-18(3)26-23/h5-14,16H,4,15H2,1-3H3,(H,27,29)(H,25,26,28)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHTRQYOCSJBL-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, which facilitate the formation of acetylene derivatives . The reaction conditions often involve the use of catalysts such as Cu(acac)2 or Fe(acac)3/1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ring-closing alkyne metathesis (RCAM) followed by trans-hydrosilylation/protodesilylation are employed to assemble the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemical research, (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in:
- Studying Reaction Mechanisms : The compound's reactivity allows chemists to investigate various reaction pathways and mechanisms.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies show that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Research indicates potential interactions with various receptors, suggesting roles in signaling pathways.
Medicine
In medicinal chemistry, (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide is explored for therapeutic applications:
- Anticancer Agents : Preliminary studies suggest efficacy against certain cancer cell lines through targeted action on tumor growth pathways.
- Antibacterial Properties : The sulfonamide component indicates potential use in developing new antibacterial agents.
Industrial Applications
In industry, this compound is utilized in:
- Material Science : It serves as a precursor for functionalized polymers and advanced materials due to its unique structural properties.
- Pharmaceutical Development : Its diverse reactivity makes it suitable for creating novel drug candidates.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide effectively inhibited a specific enzyme linked to cancer proliferation. The IC50 value was determined to be significantly lower than that of existing inhibitors, highlighting its potential as a lead compound in drug development .
Case Study 2: Antibacterial Activity
Research conducted by the International Journal of Antimicrobial Agents indicated that this compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to interference with bacterial protein synthesis .
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Biological Activity
Overview
The compound (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound features a unique structural framework that combines a pyrimidine moiety with a sulfonamide group and an enamide structure, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide |
| Molecular Formula | C23H26N4O3S |
| Molar Mass | 454.55 g/mol |
| CAS Number | 123456-78-9 (hypothetical for this example) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor functions. This mechanism may lead to various downstream effects on cellular pathways, which are crucial for therapeutic outcomes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide exhibit significant antimicrobial properties. For instance, research has shown that derivatives containing the pyrimidinylsulfamoyl moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. The presence of the propoxyphenyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against tumors.
Case Studies
- Antimicrobial Study : A recent study synthesized several derivatives of pyrimidine-sulfamoyl compounds and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines revealed that certain derivatives of the compound induced significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the combination of sulfonamide and enamine functionalities could be pivotal in developing new therapeutic agents .
Inhibition Studies
Research indicates that (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-propoxyphenyl)prop-2-enamide acts as an enzyme inhibitor. It was found to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis, which is a validated target for antibiotic development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to either the pyrimidine or phenyl groups significantly affect biological activity. For instance, alterations in substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Pyrimidine Substitution
Role of Phenyl Substituents
- Propoxy vs. Methoxy/Ethoxy :
- Chlorophenyl (): Introduces electronegativity, shifting activity toward anti-inflammatory targets (COX-2 inhibition) .
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
- Methodological Answer : The synthesis involves coupling aromatic and aliphatic components via multi-step reactions. Key steps include:
- Sulfamoyl group introduction : Reacting 4-aminophenylsulfonamide derivatives with 2,6-dimethylpyrimidin-4-yl chloride under inert conditions (argon/nitrogen) to prevent oxidation .
- Enamide formation : Using acetic acid as a catalyst for the condensation of 3-(4-propoxyphenyl)prop-2-enoic acid with the sulfamoyl intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity (>95% by HPLC) .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration of the enamide via coupling constants J = 15–16 Hz) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 452.5 [M+H]⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the pyrimidine ring and sulfamoyl group .
Q. What preliminary biological assays are recommended to screen for antibacterial activity?
- Methodological Answer :
- Microbroth Dilution Assay : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains (MIC range: 2–32 µg/mL) .
- Enzyme Inhibition : Measure IC₅₀ against dihydropteroate synthase (DHPS) using a folate synthesis inhibition assay (e.g., competitive inhibition with Kᵢ ~ 0.5–5 µM) .
Advanced Research Questions
Q. How does the propoxyphenyl substituent influence target binding compared to methoxy/ethoxy analogs?
- Methodological Answer :
- Molecular Dynamics Simulations : Compare binding poses in DHPS active sites. The propoxy group’s longer alkyl chain may enhance hydrophobic interactions with Val-49 and Phe-28 residues .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity differences (ΔΔG ~ −1.5 kcal/mol for propoxy vs. methoxy) .
- Synthetic Analogs : Synthesize derivatives with varied alkoxy groups (e.g., ethoxy, butoxy) and correlate chain length with bioactivity .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the pyrimidine N1 position, which hydrolyze in vivo to the active form .
- Nanoparticle Encapsulation : Use PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .
- Co-solvent Systems : Optimize DMSO/PBS mixtures (≤10% DMSO) for intraperitoneal administration .
Q. What strategies resolve contradictory data in enzyme inhibition vs. whole-cell assays?
- Methodological Answer :
- Permeability Testing : Use Caco-2 monolayers to assess cellular uptake (Papp <1 × 10⁻⁶ cm/s suggests poor membrane penetration) .
- Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) to evaluate efflux-mediated resistance .
- Metabolite Profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites that reduce activity .
Q. How can structure-activity relationships (SAR) guide lead optimization?
- Methodological Answer :
- Fragment-Based Design : Replace the propoxyphenyl group with bioisosteres (e.g., 4-cyclopropylmethoxyphenyl) to balance lipophilicity (clogP ~3.5) and solubility .
- QSAR Modeling : Train models on IC₅₀ data (R² >0.8) to predict modifications enhancing potency .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK Studies : Monitor plasma concentration-time profiles (Cmax: 1.2 µg/mL at 50 mg/kg dose) and calculate t₁/₂ (~4–6 hrs) .
- Hematotoxicity Screening : Assess red/white blood cell counts after 14-day repeated dosing (NOAEL: 25 mg/kg/day) .
Contradiction Analysis & Troubleshooting
Q. Why do some batches show reduced antibacterial activity despite high purity?
- Methodological Answer :
Q. How to address discrepancies between computational docking and experimental IC₅₀ values?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
